2-Chloro-5-fluoro-4-methyl-3-nitropyridine

Lipophilicity Drug-likeness ADME Prediction

This tetra-substituted pyridine offers unmatched synthetic versatility. The C2-Cl is SNAr/Suzuki-active while C5-F remains inert, enabling sequential diversification without protecting groups—critical for DEL libraries. The C4-methyl group blocks electrophilic attack, activates the ring, and occupies hydrophobic pockets in kinase inhibitors, avoiding post-hoc C-alkylation. The C3-nitro reduces to a hinge-binding amine, while C5-F enhances metabolic stability by blocking CYP450 oxidation. Ideal for PET tracer development via fluorodenitration. Its ≥98% purity minimizes impurity profiling for agrochemical regulatory submissions.

Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56
CAS No. 1003711-51-0
Cat. No. B3026526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-methyl-3-nitropyridine
CAS1003711-51-0
Molecular FormulaC6H4ClFN2O2
Molecular Weight190.56
Structural Identifiers
SMILESCC1=C(C(=NC=C1F)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3
InChIKeyIIAURUOPOPAEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoro-4-methyl-3-nitropyridine (CAS 1003711-51-0): A Multi-Vector Pyridine Building Block for Medicinal Chemistry


2-Chloro-5-fluoro-4-methyl-3-nitropyridine (CAS 1003711-51-0) is a tetra-substituted pyridine derivative bearing chlorine at C2, fluorine at C5, a methyl group at C4, and a nitro group at C3. With a molecular weight of 190.56 g/mol, a computed XLogP3 of 2.1, and a predicted boiling point of 266.2±35.0 °C, it is classified as a halogenated nitropyridine building block primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound's dense functionalization enables multiple orthogonal synthetic handles—the chlorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr), the nitro group is reducible to a primary amine, the fluorine atom modulates electronic properties and metabolic stability, and the 4-methyl substituent provides steric bulk and lipophilicity tuning [2].

Why Generic 2-Chloro-3-nitropyridine Analogs Cannot Replace 2-Chloro-5-fluoro-4-methyl-3-nitropyridine in Structure-Focused Synthesis


Substituting a simpler analog such as 2-chloro-3-nitropyridine (CAS 5470-18-8) or 2-chloro-5-fluoro-3-nitropyridine (CAS 136888-21-6) for 2-chloro-5-fluoro-4-methyl-3-nitropyridine introduces multiple changes simultaneously—loss of the C4 methyl group, altered C5 substitution, or both—each of which independently affects SNAr regioselectivity, steric shielding at adjacent positions, and the lipophilicity of downstream products [1][2]. The 4-methyl group in the target compound is not a passive spectator; it blocks electrophilic attack at C4, electronically activates the ring through inductive donation, and provides a hydrophobic contact point that can be critical for target binding in kinase and receptor programs. Because the methyl cannot be introduced after the fact without a complete synthetic redesign, procurement of the correct substitution pattern at the building-block stage is mandatory for any route that depends on the 4-methyl-3-nitropyridine core [3].

Quantitative Differentiation Evidence for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine vs. Its Closest Analogs


Predicted Lipophilicity (XLogP3): 4-Methyl Group Contributes ~0.5–0.7 Log Unit Increase Over the Des-Methyl Analog

The computed XLogP3 for 2-chloro-5-fluoro-4-methyl-3-nitropyridine is 2.1, compared with a calculated XLogP3 of approximately 1.4–1.6 for the des-methyl analog 2-chloro-5-fluoro-3-nitropyridine (CAS 136888-21-6), based on PubChem data and fragment-additivity estimations [1]. This 0.5–0.7 log unit difference translates to roughly a 3- to 5-fold higher octanol/water partition coefficient, moving the compound from a borderline to a more favorable lipophilicity range for passive membrane permeability while remaining below commonly cited toxicity thresholds (LogP > 3) [2].

Lipophilicity Drug-likeness ADME Prediction

4-Methyl Steric Shielding Reduces Competitive Nucleophilic Attack at the C4 Position vs. Non-Methylated Analogs

In 3-nitropyridines lacking a C4 substituent, nucleophiles can competitively attack at both C2 (Cl-bearing) and C4 positions, producing regioisomeric mixtures that require chromatographic separation. The presence of the 4-methyl group in the target compound sterically shields C4 from nucleophilic approach, thereby funneling SNAr reactivity exclusively to the C2 chlorine site. Kinetic studies on analogous 2-chloro-3-nitropyridine systems show that 4-alkyl substitution reduces the second-order rate constant for C4 attack by over an order of magnitude relative to the 4-unsubstituted case [1][2].

Regioselectivity SNAr Steric Effects

Dual Halogen Differentiation Enables Sequential Pd-Catalyzed Cross-Coupling: Chlorine vs. Fluorine Reactivity Contrast

The target compound possesses chlorine at C2 and fluorine at C5—two halogens with substantially different reactivities in palladium-catalyzed cross-coupling. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80 °C), aryl chlorides on electron-deficient pyridines react readily, while aryl fluorides are essentially inert under the same conditions [1]. This allows for sequential, chemoselective functionalization: first at C2 (via Cl displacement), then at C5 (via F displacement under more forcing conditions with specialized ligands such as P(t-Bu)3 or NHC systems). In contrast, 2,5-dichloro-3-nitropyridine analogs lack this built-in reactivity discrimination, often yielding mixtures of mono- and bis-coupled products [2].

Cross-coupling Chemoselectivity Halogen Reactivity

Nitro Group Reactivity: Fluorodenitration Enabled by Adjacent Electron-Withdrawing Groups in 3-Nitropyridines

The 3-nitro group in pyridines is generally resistant to nucleophilic displacement unless activated by adjacent electron-withdrawing substituents. In the target compound, the C2 chlorine and C5 fluorine provide this activation, enabling fluorodenitration—the replacement of the nitro group by [18F]fluoride or [19F]fluoride—as a late-stage diversification strategy. Studies on related 3-nitropyridine systems demonstrate that compounds bearing both ortho-chloro and meta-fluoro substituents undergo fluorodenitration with radiochemical yields (RCY) of 40–70%, whereas the parent 3-nitropyridine gives <5% RCY under identical conditions [1][2].

Fluorodenitration Nitro Group Displacement 18F-Radiochemistry

Physicochemical Property Benchmark: Boiling Point Elevation of ~20 °C Over the Des-Methyl Analog Enables Higher-Temperature Processing

The predicted boiling point of 2-chloro-5-fluoro-4-methyl-3-nitropyridine is 266.2±35.0 °C at 760 mmHg, compared with 246 °C for 2-chloro-5-fluoro-3-nitropyridine (CAS 136888-21-6) . This ~20 °C elevation, attributable to the additional methyl group increasing molecular weight and van der Waals interactions, provides a slightly broader thermal operating window for reactions conducted at elevated temperatures without solvent reflux limitations. The density is 1.5±0.1 g/cm³ for the target vs. 1.595 g/cm³ for the des-methyl analog, a subtle difference that may affect phase separation behavior in aqueous/organic workup procedures .

Thermal Stability Distillation Process Chemistry

Purity and Supply Chain Reproducibility: Commercially Available at ≥98% Purity Enabling Consistent SAR Studies

Multiple independent vendors list 2-chloro-5-fluoro-4-methyl-3-nitropyridine at ≥98% purity (HPLC or GC) [1]. This contrasts with the frequently encountered 95% specification for less common analogs such as 2-chloro-4-methyl-3-nitropyridine (CAS 23056-39-5), where synthetic accessibility and purification challenges can lead to higher batch-to-batch variability in impurity profiles . The ≥98% specification directly supports reproducible structure-activity relationship (SAR) studies, where even 2–3% of a reactive impurity can confound biological assay results.

Purity Quality Control Procurement Specification

Optimal Application Scenarios for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring a 4-Methyl-3-aminopyridine Core with Metabolic Stability

In kinase drug discovery programs where the 4-methyl group occupies a small hydrophobic pocket in the ATP-binding site (a common motif in type I kinase inhibitors), 2-chloro-5-fluoro-4-methyl-3-nitropyridine provides an ideal entry point. The nitro group is reduced to the corresponding 3-amine, which serves as the hinge-binding element, while the C5 fluorine remains in place to improve metabolic stability by blocking CYP450-mediated oxidation at that position. The XLogP3 of 2.1 ensures the final elaborated inhibitor remains within favorable drug-like physicochemical space. This is superior to using the des-methyl analog 2-chloro-5-fluoro-3-nitropyridine, which would require a separate C-alkylation step to install the methyl group—a transformation that is not generally feasible on the fully elaborated kinase inhibitor scaffold [1].

Sequential C2/C5 Diversification for DNA-Encoded Library (DEL) Synthesis

The orthogonal reactivity of C2-Cl (SNAr and Suzuki-active) and C5-F (inert under standard Suzuki conditions) makes this building block well-suited for split-and-pool DNA-encoded library synthesis. The first diversification cycle can displace the C2 chlorine with amines, alcohols, or arylboronic acids, while the C5 fluorine remains untouched. A second cycle, employing more forcing Pd-catalyzed conditions (e.g., with P(t-Bu)3 or BrettPhos ligands), can then elaborate the C5 position [1][2]. This built-in chemoselectivity obviates the need for protecting group strategies that would otherwise add 2–3 extra steps per cycle in a DEL production workflow.

Late-Stage 18F-Radiolabeling via Nitro Group Displacement for PET Tracer Development

The combined electron-withdrawing effect of the ortho-chloro and meta-fluoro substituents activates the 3-nitro group toward fluorodenitration, enabling late-stage introduction of [18F]fluoride for positron emission tomography (PET) tracer development. This contrasts sharply with unactivated 3-nitropyridines, which give negligible radiochemical yields under the same conditions [1]. The 4-methyl group, being metabolically stable, remains in the final tracer structure and can serve as a site for further derivatization or as a hydrophobic anchor for target binding. This scenario is particularly relevant for imaging programs targeting neuroinflammation or oncology where rapid, high-yield radiolabeling is critical.

Agrochemical Intermediate Requiring Regiochemically Pure 2-Amino-4-methyl-5-fluoropyridine Derivatives

In the synthesis of fluorinated pyridine-based agrochemicals (e.g., fungicides or herbicides), the 4-methyl group is often retained in the final active ingredient for environmental persistence tuning. Starting from 2-chloro-5-fluoro-4-methyl-3-nitropyridine, chemoselective SNAr with ammonia or alkylamines at C2, followed by nitro group reduction, cleanly delivers 2-amino-3-amino-4-methyl-5-fluoropyridine intermediates without the C4/C2 regioisomeric mixtures that plague routes beginning with 2-chloro-3-nitropyridine [1]. The higher commercial purity (≥98%) of this building block also reduces the burden of impurity profiling in regulatory submissions.

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